

Application Notes and Protocols for JR-C6 in Binding Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JR-C6 is a novel synthetic ligand with high affinity and selectivity for the sigma-2 (σ 2) receptor, also known as TMEM97.[1] The sigma-2 receptor is a transmembrane protein primarily located in the endoplasmic reticulum and is implicated in various cellular processes, including cholesterol homeostasis, calcium signaling, and cell proliferation.[1] Its overexpression in numerous cancer cell lines has made it a significant target for cancer diagnostics and therapeutics.[2][3] JR-C6 serves as a valuable tool for investigating the physiological and pathological roles of the sigma-2 receptor. These application notes provide detailed protocols for utilizing JR-C6 in radioligand binding assays to determine its binding characteristics and to screen other compounds for their affinity to the sigma-2 receptor.

Quantitative Data Summary

The binding affinity of JR-C6 for human sigma-1 and sigma-2 receptors was determined using in vitro competition binding assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of JR-C6 for Human Sigma Receptors



Receptor	Radioligand	Ki (nM)
Sigma-2 (σ2)	[3H]-DTG	5.2
Sigma-1 (σ1)	[3H]-(+)-Pentazocine	158

Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: IC50 Values for JR-C6 in Competition Binding Assays

Target Receptor	Cell Line	Radioligand	IC50 (nM)
Sigma-2 (σ2)	Human Breast Cancer (MCF-7)	[3H]-DTG	8.9
Sigma-1 (σ1)	Rat Liver Homogenate	[3H]-(+)-Pentazocine	275

IC50 (half-maximal inhibitory concentration) is the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.

Experimental Protocols Radioligand Competition Binding Assay for Sigma-2 Receptor

This protocol describes the determination of the binding affinity (Ki) of a test compound (e.g., JR-C6) for the sigma-2 receptor using a competition binding assay with a radiolabeled ligand. [4][5]

Materials:

- Membrane Preparation: Membrane homogenates from cells or tissues expressing the sigma-2 receptor (e.g., human breast cancer cell line MCF-7).
- Radioligand: [3H]-Di-o-tolylguanidine ([3H]-DTG), a non-selective sigma receptor ligand.
- Masking Ligand: (+)-Pentazocine to block the binding of [3H]-DTG to the sigma-1 receptor.[3]



- Test Compound: JR-C6 or other compounds to be tested.
- Assay Buffer: 50 mM Tris-HCl, pH 8.0.
- Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4, containing 150 mM NaCl.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B).
- Filtration apparatus.
- Scintillation cocktail.
- Scintillation counter.

Procedure:

- Membrane Preparation:
 - Homogenize cells or tissues in ice-cold lysis buffer.
 - Centrifuge the homogenate to pellet the membranes.
 - Wash the membrane pellet and resuspend it in the assay buffer.
 - Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[6]
- Assay Setup:
 - In a 96-well microplate, add the following to each well in the specified order:
 - 50 μL of assay buffer (for total binding) or a high concentration of a non-radiolabeled ligand (e.g., 10 μM Haloperidol) for determining non-specific binding.
 - 50 μ L of the test compound at various concentrations (e.g., 0.1 nM to 10 μ M).



- 50 μL of the masking ligand, (+)-Pentazocine, at a final concentration of 300 nM to saturate the sigma-1 receptors.
- 50 μL of the radioligand, [3H]-DTG, at a final concentration approximately equal to its Kd for the sigma-2 receptor.
- 50 μL of the membrane preparation (containing 50-100 μg of protein).

Incubation:

Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.

Filtration:

- Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.
- Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

Counting:

- Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
- Measure the radioactivity in each vial using a scintillation counter.

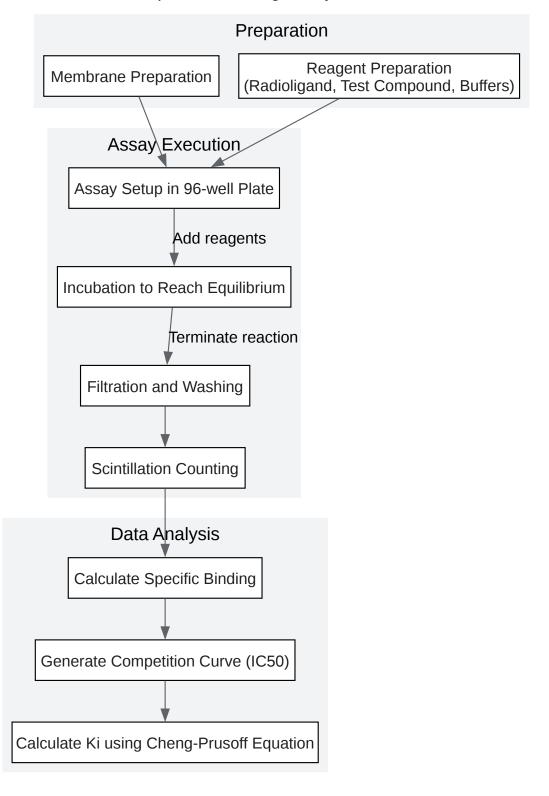
Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation:
 - \circ Ki = IC50 / (1 + [L]/Kd)



 Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Competition Binding Assay Workflow





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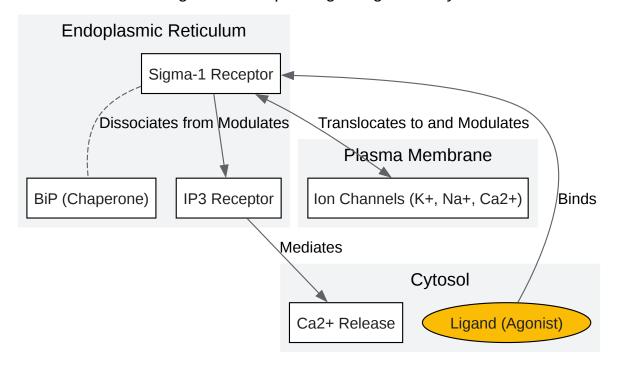
Caption: Workflow for a radioligand competition binding assay.

Signaling Pathways

JR-C6, as a sigma-2 receptor ligand, is expected to modulate cellular pathways associated with this receptor. The sigma-1 and sigma-2 receptors, while pharmacologically distinct, are both involved in regulating key cellular functions.[7]

Sigma-1 Receptor Signaling

The sigma-1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[8][9] Upon ligand binding, it can translocate to other parts of the cell to modulate the activity of various ion channels, receptors, and kinases.[9] It plays a crucial role in regulating calcium signaling between the ER and mitochondria.[9][10]



Sigma-1 Receptor Signaling Pathway



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Caption: Simplified Sigma-1 receptor signaling pathway.

Sigma-2 Receptor Signaling

The sigma-2 receptor (TMEM97) is involved in cholesterol homeostasis and is often found in complex with other proteins like the progesterone receptor membrane component 1 (PGRMC1).[11][12] It is implicated in the regulation of cell proliferation and cell death pathways.[1][2] Ligands targeting the sigma-2 receptor can induce apoptosis in cancer cells and modulate calcium signaling.[1][13]

Endoplasmic Reticulum / Plasma Membrane

Sigma-2 Receptor (TMEM97)

Forms complex with Interacts with Modulates Regulates Induces Binds

Cytosol

PGRMC1 EGFR Ca2+ Signaling Cell Proliferation Apoptosis JR-C6 (Ligand)

Sigma-2 Receptor Signaling Pathway

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Caption: Overview of the Sigma-2 receptor signaling pathway.

Conclusion

JR-C6 is a potent and selective ligand for the sigma-2 receptor, making it an invaluable research tool for elucidating the biological functions of this receptor in health and disease. The protocols and information provided in these application notes are intended to guide researchers in the effective use of JR-C6 in binding assays and to facilitate further investigation into sigma-2 receptor-mediated signaling pathways.



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